Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-15(18)11-4-2-10(3-5-11)9-22-14-7-6-12(17(19)20)8-13(14)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNHVTPCVGPQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302499 | |
| Record name | methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30937-85-0 | |
| Record name | NSC151658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-chloronitrobenzene with a suitable phenol derivative under basic conditions to form the nitrophenoxy intermediate. This intermediate is then reacted with methyl 4-formylbenzoate in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Formation of the corresponding amine derivative
Reduction: Formation of the carboxylic acid derivative
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate has been investigated for its herbicidal properties. Its structural features, particularly the chlorine and nitro groups, suggest that it may inhibit specific biochemical pathways in plants, making it a candidate for selective herbicides. Research indicates that compounds with similar nitrophenoxy structures can effectively control broad-spectrum weeds while minimizing damage to crops .
Synergistic Effects
Studies have shown that this compound can be combined with other herbicides to enhance efficacy. For instance, it has been part of formulations that demonstrate synergistic effects when used alongside N-aryl-triazolin derivatives, leading to improved weed management strategies .
Pharmacological Applications
Antimicrobial Activity
The nitro group present in this compound is often associated with increased biological activity. Compounds featuring similar structural motifs have been studied for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antibacterial and antifungal activities, warranting further investigation into its potential as a therapeutic agent .
Anticancer Research
There is emerging interest in the anticancer potential of compounds with nitrophenoxy structures. Research has indicated that such compounds can interact with cellular pathways involved in cancer proliferation and apoptosis. This compound may possess similar properties, making it a candidate for further pharmacological studies targeting cancer cells .
Biochemical Research
Mechanism of Action Studies
Understanding the mechanism of action of this compound is crucial for its application in both agricultural and medicinal contexts. Interaction studies with biological targets such as enzymes or receptors can elucidate its pharmacodynamics and help identify specific pathways affected by this compound .
Comparative Studies
Research comparing this compound to structurally related compounds has provided insights into its unique biological activities. For example, compounds like methyl 4-(3-nitrophenyl)benzoate and methyl 4-(3-amino-4-nitrophenoxy)benzoate have been shown to exhibit distinct interactions based on their functional groups, suggesting that variations in structure can lead to significant differences in biological efficacy .
Mechanism of Action
The mechanism of action of Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways. The chlorinated phenoxy moiety can engage in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The following compounds share the methyl benzoate core but differ in substituents on the phenoxy or adjacent groups:
Table 1: Key Structural and Physical Comparisons
Electronic and Reactivity Profiles
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound increases electrophilicity, making it reactive toward nucleophilic substitution (e.g., in SNAr reactions) . In contrast, the amino group in Methyl 4-((4-aminophenoxy)methyl)benzoate enhances electron density, improving solubility in aqueous media but reducing stability under oxidative conditions.
Spectroscopic and Analytical Data
- NMR Signatures: The target compound’s ¹H NMR would show distinct aromatic protons for the 2-chloro-4-nitrophenoxy group (δ ~8.2–8.5 ppm) and a singlet for the methyl benzoate (δ ~3.9 ppm) . Compounds with amino groups (e.g., ) exhibit downfield shifts for NH₂ protons (δ ~5.5 ppm).
- Mass Spectrometry: The molecular ion peak for the target compound (m/z 320.71) aligns with its molecular formula, while fragmentation patterns differ from analogues like C3 (m/z 514.98), which show cleavage at the piperazine-quinoline bond .
Biological Activity
Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate (CAS No. 30937-85-0) is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₂ClNO₅ and a molecular weight of approximately 321.71 g/mol. Its structure features a benzoate moiety linked to a chloronitrophenoxy group, which enhances its reactivity and solubility properties. The presence of the methyl ester functional group contributes to its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have shown effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Salmonella paratyphi
- Bacillus subtilis
The effectiveness is often quantified through inhibition zones measured in millimeters (mm) during antimicrobial susceptibility testing.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 12 |
| Staphylococcus aureus | 10 |
| Salmonella paratyphi | 15 |
| Bacillus subtilis | 14 |
Table 1: Antimicrobial Activity of this compound
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in metabolic pathways, thereby stunting bacterial growth.
- Binding Affinity : Interaction studies suggest that this compound has a high binding affinity to certain biological targets, which could mediate its antimicrobial effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the bacterial strain.
- Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that while low concentrations of the compound did not adversely affect normal cell lines, higher concentrations resulted in significant cytotoxic effects.
- Comparative Studies : Research comparing this compound to structurally similar compounds highlighted its unique combination of functionalities that enhance its biological activity compared to simpler analogs.
Q & A
Q. What are the common synthetic routes for Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate?
A typical method involves reacting a methyl benzoate derivative with a substituted nitrochlorophenol. For example, methyl 4-(chloromethyl)benzoate can be coupled with 2-chloro-4-nitrophenol under nucleophilic aromatic substitution conditions. A reported protocol uses KCO and KI in CHCN at 70°C for 5 hours to facilitate the reaction, achieving moderate to high yields . Alternative routes may involve esterification of pre-functionalized intermediates, such as benzylation of 4-hydroxybenzoate derivatives followed by nitration and chlorination steps .
Q. How is the compound purified post-synthesis?
Purification often employs flash column chromatography with chloroform or chloroform/ethyl acetate mixtures as eluents. For crystalline intermediates, recrystallization from ethanol or methanol is recommended to enhance purity . Analytical techniques like TLC (using silica gel plates) are critical for monitoring reaction progress and ensuring minimal byproduct contamination.
Q. What spectroscopic methods are used for initial characterization?
- NMR : H and C NMR in CDCl or DMSO- are standard for confirming substituent positions and ester functionality.
- IR : Peaks at ~1700 cm (C=O stretch of ester) and ~1520 cm (NO asymmetric stretch) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction is ideal for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:
- Growing high-quality crystals via slow evaporation.
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Refinement with anisotropic displacement parameters for non-H atoms.
Disordered regions (e.g., nitro groups) require constrained refinement. Comparative analysis with analogous structures (e.g., methyl benzoate derivatives in Table 1 of ) aids in validating bond lengths and angles .
Q. How can researchers address contradictory spectroscopic or crystallographic data?
- Case 1 : Discrepancies in NMR shifts may arise from solvent effects or dynamic processes. Use variable-temperature NMR or DFT calculations (e.g., Gaussian) to model expected shifts .
- Case 2 : Crystallographic disorder (e.g., in the nitro group) can be resolved via twinning refinement (SHELXL’s TWIN command) or alternative space group testing .
- Cross-validation : Combine multiple techniques (e.g., XRD, IR, and computational chemistry) to reconcile conflicting data .
Q. What computational methods predict reactivity or biological activity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen for potential enzyme targets (e.g., nitroreductases) based on structural analogs with known bioactivity .
- QSAR Models : Train regression models on nitroaromatic compounds to correlate substituent effects (e.g., Cl, NO) with observed biological endpoints .
Q. How can researchers optimize synthetic yields for scale-up?
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.
- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yield (e.g., 30 minutes at 100°C in CHCN) .
- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dechlorinated intermediates) and adjust stoichiometry or solvent polarity accordingly.
Q. What are the key considerations for evaluating biological activity?
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Cytotoxicity can be assessed via MTT assays on human cell lines .
- Metabolic Stability : Use liver microsome models (e.g., rat or human) to predict pharmacokinetic profiles. Nitro groups may require reduction (e.g., by nitroreductases) for activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
